
1-(4-Fluorophenyl)-2-methyl-2-propylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Fluorophenyl)-2-methyl-2-propylamine involves several chemical strategies, including one-pot synthesis methods and specific reactions like nitro reductive cyclization, which are crucial for introducing specific functional groups and achieving desired structural configurations. These methods emphasize efficiency and selectivity, enabling the synthesis of complex molecules with high precision (Kumar et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of compounds closely related to this compound reveals intricate details about their crystalline structures and intermolecular interactions. For instance, single-crystal X-ray diffraction techniques have been employed to determine the orthorhombic space group of certain derivatives, highlighting the importance of molecular geometry and hydrogen bonding in stabilizing the crystal structure (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives is influenced by their structural features, which enable various chemical transformations. These reactions include nucleophilic substitutions and the formation of intermediate compounds through specific reductive amination processes. Such transformations are essential for the synthesis of new compounds with potential biological activities (Toske et al., 2017).
Scientific Research Applications
Analysis of Flunarizine and Degradation Products : A study by El-Sherbiny et al. (2005) discussed the analysis of flunarizine hydrochloride and its degradation products, including compounds related to "1-(4-Fluorophenyl)-2-methyl-2-propylamine" (El-Sherbiny et al., 2005).
Synthesis and Biological Activity of Oxalates : Arutyunyan et al. (2012) synthesized 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and studied its antibacterial and antioxidant properties. This research is relevant as it explores the biological activities of compounds structurally similar to "this compound" (Arutyunyan et al., 2012).
Orally Active Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist that includes the "4-fluorophenyl" group, demonstrating its potential in emesis and depression treatment (Harrison et al., 2001).
Catechol and Amine Crosslinking Chemistry : Yang et al. (2016) investigated the crosslinking chemistry of catechol and amines, which is crucial for understanding the behavior of compounds like "this compound" in various applications (Yang et al., 2016).
Selective Androgen Receptor Modulator Metabolism : Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator that shares structural elements with "this compound," providing insight into its biotransformation (Wu et al., 2006).
Synthesis and Characterization of Fluorolintane Isomers : Dybek et al. (2019) synthesized and characterized isomers of a compound similar to "this compound," providing insights into the structural and analytical aspects of such compounds (Dybek et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors . For instance, 4-(Fluorophenyl)-1-Cyclopropylmethyl-5-(2-Amino-4-Pyrimidinyl)Imidazole has been reported to target Mitogen-activated protein kinase 14 .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in various ways . For example, Flufenacet, a related compound, acts as a selective herbicide, controlling grasses and some broad-leaved weeds .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways . For instance, 4’-Fluoroacetophenone, a related compound, is used as a biochemical reagent in life science research .
Pharmacokinetics
Similar compounds have been studied for their adme (absorption, distribution, metabolism, and excretion) properties . For example, a study on a series of 2-(4-fluorophenyl)imidazol-5-ones evaluated their drug-like properties and pharmacokinetic parameters after intravenous and oral administration to male C57BL/6 mice .
Result of Action
Related compounds have shown various biological activities . For instance, a study on fluorinated chalcone showed rapid knockdown against Drosophila melanogaster and Aedes aegypti mosquitoes .
Action Environment
The environment can significantly impact the action of similar compounds . For instance, a study on a fluorinated chalcone found that its crystalline environment was simulated through the supermolecule approach .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITFIYFVPMQJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333787 | |
| Record name | 1-(4-fluorophenyl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1200-27-7 | |
| Record name | 1-(4-fluorophenyl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)-2-methyl-2-aminopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




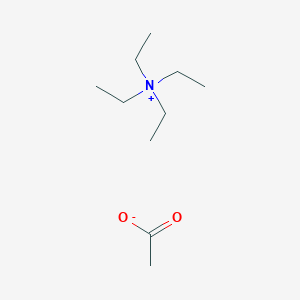

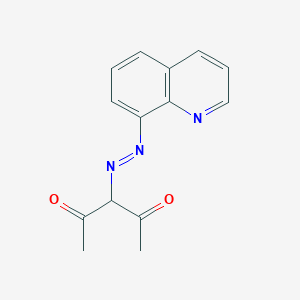
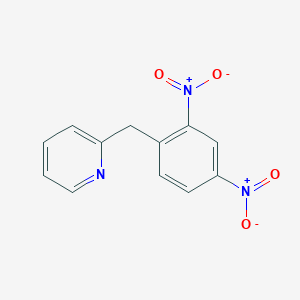




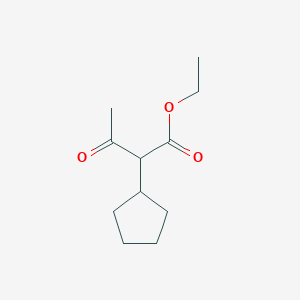
![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
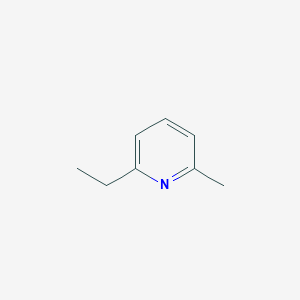
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
